molecular formula C9H13FN2 B12609755 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- CAS No. 648924-39-4

2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-

Cat. No.: B12609755
CAS No.: 648924-39-4
M. Wt: 168.21 g/mol
InChI Key: AVJQMGLQMSDRDV-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is a fluorinated pyridine derivative with the molecular formula C9H13FN2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and multiple methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C). This method can yield a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .

Another method involves the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature (20 °C), resulting in the formation of 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom and methyl groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, particularly in imaging and radiolabeling.

    Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- involves its interaction with molecular targets through its fluorine and methyl groups. The electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include inhibition of enzymes or interaction with receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Bromo-2-fluoropyridine

Uniqueness

2-Pyridinamine, 3-fluoro-N,N,5,6-tetramethyl- is unique due to the presence of both a fluorine atom and multiple methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as reduced basicity and altered reactivity compared to other fluorinated pyridines .

Properties

CAS No.

648924-39-4

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-fluoro-N,N,5,6-tetramethylpyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-6-5-8(10)9(12(3)4)11-7(6)2/h5H,1-4H3

InChI Key

AVJQMGLQMSDRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)N(C)C)F

Origin of Product

United States

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